molecular formula C20H19FN4O B2355728 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034463-27-7

1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2355728
CAS RN: 2034463-27-7
M. Wt: 350.397
InChI Key: YFZOCORPPJXXQL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified in studies focusing on the synthesis and characterization of research chemicals, particularly in the context of synthetic cannabinoids and related substances. One such study involves the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which bears structural similarities to the target compound (McLaughlin et al., 2016).

Crystal Structure Analysis

  • Research has been conducted on the preparation and crystal structure determination of copper(II) chloride adducts with compounds structurally related to the target compound. These studies provide insights into the molecular structure and potential interactions of similar compounds (Bonacorso et al., 2003).

Structural Characterization of Isomers

  • Structural characterization of isomers of compounds similar to the target molecule has been explored, highlighting the importance of understanding molecular geometry and conformation in relation to their potential applications (Kariuki et al., 2021).

Anticancer Potential

  • Studies have explored the design, synthesis, and evaluation of pyrazole derivatives, including compounds similar to the target compound, for their potential anticancer properties. These studies often involve molecular docking and in vitro cytotoxicity testing, which provide insights into the possible therapeutic applications of these compounds (Alam et al., 2016).

Modulation of Receptors

  • Research has been conducted on the effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on the modulation of metabotropic glutamate-5 receptors, indicating potential applications in neuroscience and pharmacology (De Paulis et al., 2006).

Novel Antipsychotic Agents

  • The synthesis and pharmacological evaluation of a series of compounds structurally related to the target molecule have been investigated for their potential as novel antipsychotic agents. This research provides insights into the therapeutic potential of these compounds in mental health treatment (Wise et al., 1987).

Antimicrobial and Antitumor Activities

  • Several studies have focused on the synthesis of pyrazole derivatives and their evaluation for antimicrobial and antitumor activities. These investigations highlight the potential of these compounds in the development of new drugs for treating infections and cancer (Desai et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-25-18(6-9-24-25)15-10-14(11-22-13-15)12-23-19(26)20(7-8-20)16-2-4-17(21)5-3-16/h2-6,9-11,13H,7-8,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOCORPPJXXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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